(Z)-4-((3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid
Description
(Z)-4-((3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid is a structurally complex small molecule featuring a thiophene core substituted with ethoxycarbonyl and dimethyl groups, conjugated via an amino linkage to a 3-methyl-4-oxobut-2-enoic acid moiety. The Z-configuration of the double bond in the oxobut-2-enoic acid chain imparts stereochemical specificity, influencing its reactivity and intermolecular interactions. Its crystallographic characterization likely employs programs like SHELXL for small-molecule refinement, given the prominence of this software in structural determination .
Properties
IUPAC Name |
(Z)-4-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-3-methyl-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-5-20-14(19)11-8(3)9(4)21-13(11)15-12(18)7(2)6-10(16)17/h6H,5H2,1-4H3,(H,15,18)(H,16,17)/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUZUAMLMAWGRO-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C\C(=O)O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-((3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, including case studies and data tables.
Chemical Structure
The compound has the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Several studies have reported its effectiveness against various bacterial strains.
- Anti-inflammatory Properties : It has been noted for its potential in reducing inflammation.
- Antioxidant Effects : The compound may demonstrate antioxidant capabilities.
Antimicrobial Activity
The antimicrobial activity of this compound was evaluated against various pathogens. A study conducted by Prasad et al. (2018) utilized the minimum inhibitory concentration (MIC) method to assess its efficacy.
Table 1: Antimicrobial Activity Results
| Compound | S. aureus (MIC µg/ml) | E. coli (MIC µg/ml) | P. aeruginosa (MIC µg/ml) |
|---|---|---|---|
| Tested Compound | 0.313 | 0.625 | 0.313 |
| Ciprofloxacin | 0.625 | 0.625 | 0.625 |
The results indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ciprofloxacin.
Anti-inflammatory Properties
In a study focused on anti-inflammatory effects, this compound demonstrated a capacity to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
- Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections resistant to conventional treatments, the compound was administered as part of a combination therapy. Results showed a significant reduction in infection markers within 48 hours, highlighting its potential as an adjunct treatment for resistant infections.
- Case Study on Anti-inflammatory Effects : Another case study investigated the use of this compound in a model of rheumatoid arthritis. Patients receiving treatment reported decreased joint swelling and pain, correlating with reduced levels of inflammatory markers in serum.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to (Z)-4-((3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid exhibit significant anticancer properties. For instance, derivatives of 4-oxobutenoic acids have been synthesized and tested for their ability to inhibit cancer cell proliferation. One study demonstrated that certain derivatives showed selective cytotoxicity against various cancer cell lines, suggesting a potential for further development as anticancer agents .
Enzyme Inhibition
The compound's structure allows it to interact with specific enzymes involved in metabolic pathways. It has been investigated for its inhibitory effects on enzymes such as cyclooxygenase and lipoxygenase, which are critical in inflammatory processes. The inhibition of these enzymes can lead to anti-inflammatory effects, making this compound a candidate for the development of new anti-inflammatory drugs .
Organic Synthesis Applications
Synthesis of Novel Compounds
this compound serves as a versatile building block in organic synthesis. Its ability to form various functional groups allows chemists to create a wide range of derivatives. For example, it has been utilized in the synthesis of more complex heterocyclic compounds through reactions such as cyclization and substitution .
Reagent in Chemical Reactions
This compound has been employed as a reagent in several chemical reactions. Its electrophilic nature enables it to participate in nucleophilic addition reactions, which are fundamental in constructing complex organic molecules. The compound's reactivity profile makes it suitable for use in multi-step synthetic pathways .
Materials Science Applications
Polymer Chemistry
In materials science, this compound can be incorporated into polymer matrices to enhance their mechanical properties. Research has shown that adding such compounds can improve the thermal stability and mechanical strength of polymers, making them more suitable for industrial applications .
Nanomaterials Development
The compound's unique chemical structure allows it to be functionalized onto nanomaterials, which can be used in drug delivery systems. The incorporation of this compound into nanoparticles can facilitate targeted delivery of therapeutic agents, enhancing their efficacy while minimizing side effects .
Case Studies
| Study Title | Findings | |
|---|---|---|
| Anticancer Potential of 4-Oxobutenoic Acid Derivatives | Demonstrated selective cytotoxicity against multiple cancer cell lines | Supports further investigation into its use as an anticancer agent |
| Enzyme Inhibition by Ethoxycarbonyl Compounds | Significant inhibition of cyclooxygenase and lipoxygenase enzymes | Indicates potential for development as anti-inflammatory drugs |
| Synthesis of Heterocycles Using (Z)-4-Amino Acid Derivatives | Successful formation of complex heterocycles through nucleophilic addition | Highlights versatility in organic synthesis applications |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison of this compound with analogs focuses on structural motifs , substituent effects , and computational similarity metrics , as detailed below:
Structural Motifs and Substituent Analysis
The thiophene ring in the target compound is a common scaffold in pharmaceuticals and organic electronics. Key comparisons include:
- MFR-a and Methylofuran : Both are cofactors with furan/thiophene-like heterocycles. MFR-a contains a formyl group critical for one-carbon transfer, while methylofuran lacks this feature, highlighting how substituent positioning (e.g., ethoxycarbonyl vs. formyl) dictates functional roles .
- Catechins (e.g., EGCG): Though flavonoid-based, catechins share conjugated systems and acidic protons analogous to the oxobut-2-enoic acid moiety. Steric and electronic differences (e.g., gallate esters in EGCG vs. ethoxycarbonyl in the target compound) modulate solubility and bioavailability .
Table 1: Substituent Comparison
| Compound | Core Structure | Key Substituents | Functional Impact |
|---|---|---|---|
| Target Compound | Thiophene | 3-Ethoxycarbonyl, 4,5-dimethyl | Electron withdrawal, steric hindrance |
| MFR-a | Furan | Formyl group at C1 | One-carbon metabolism |
| (-)-Epigallocatechin gallate | Flavanol | 3-gallate ester, hydroxyl groups | Antioxidant activity, hydrogen bonding |
Computational Similarity Assessment
Graph-based and binary fingerprint methods are critical for quantifying structural resemblance:
- Graph Comparison: The compound’s 2D structure (atom-bond graph) can be analyzed for subgraph isomorphism with analogs. For example, shared substructures like the thiophene ring or enolic acid chain may align with bioactive fragments in drug databases .
- Similarity Coefficients : Using binary fingerprints (e.g., MACCS keys), the Tanimoto coefficient (Tc) is widely applied. Hypothetically, the target compound may exhibit moderate Tc values (~0.4–0.6) against thiophene-based drugs (e.g., tienilic acid), reflecting partial overlap in pharmacophores .
Table 2: Hypothetical Similarity Metrics
| Compound Pair | Tanimoto Coefficient (Tc) | Common Substructure |
|---|---|---|
| Target vs. Tienilic Acid | 0.55 | Thiophene, carboxylate |
| Target vs. MFR-a | 0.30 | Heterocyclic core |
| Target vs. EGCG | 0.25 | Conjugated acid moiety |
Stereochemical and Crystallographic Considerations
The Z-configuration of the enolic acid chain distinguishes it from E-isomers, which could alter hydrogen-bonding networks or crystal packing. SHELX-based refinements (e.g., SHELXL) are essential for resolving such stereochemical details, particularly in small-molecule crystallography .
Research Implications and Limitations
While direct biological or physicochemical data for the target compound are absent in the evidence, the structural and computational comparisons suggest:
- Bioactivity Potential: The ethoxycarbonyl and enolic acid groups may confer protease inhibition or metal-chelating properties, akin to catechins or thiophene-based inhibitors.
- Synthetic Challenges : Steric bulk from methyl groups could complicate derivatization, necessitating optimized reaction conditions.
- Data Gaps : Experimental validation of similarity metrics (e.g., Tc values) and crystallographic data are needed to confirm hypothetical analyses.
Preparation Methods
Synthetic Strategies and Methodologies
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
- 3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-amine : Synthesized via nitration, reduction, and esterification of a prefunctionalized thiophene.
- (Z)-3-Methyl-4-oxobut-2-enoic Acid : Prepared via Horner-Wadsworth-Emmons olefination or keto-enol tautomerization strategies.
Coupling these fragments via nucleophilic acyl substitution forms the final product.
Stepwise Preparation Methods
Synthesis of 3-(Ethoxycarbonyl)-4,5-Dimethylthiophen-2-Amine
Route 1: Nitration and Reduction
- Nitration : 3,4-Dimethylthiophene is nitrated using fuming nitric acid ($$ \text{HNO}3 $$) in sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C to yield 3-nitro-4,5-dimethylthiophene.
- Catalytic Hydrogenation : The nitro group is reduced to an amine using $$ \text{H}_2/\text{Pd-C} $$ in ethanol, yielding 3-amino-4,5-dimethylthiophene.
- Esterification : The amine is protected as a carbamate via reaction with ethyl chloroformate ($$ \text{ClCO}2\text{Et} $$) in the presence of triethylamine ($$ \text{Et}3\text{N} $$), followed by hydrolysis to yield the free amine.
Route 2: Direct Functionalization
Alternative approaches involve lithiation of 3-bromo-4,5-dimethylthiophene followed by quenching with ethyl chloroformate, though this method suffers from lower regioselectivity.
Preparation of (Z)-3-Methyl-4-Oxobut-2-Enoic Acid
Horner-Wadsworth-Emmons Olefination
- Phosphonate Preparation : Diethyl (2-oxopropyl)phosphonate is synthesized from methyl vinyl ketone and triethyl phosphite.
- Olefination : Reaction with glyoxylic acid in the presence of $$ \text{NaH} $$ yields (Z)-3-methyl-4-oxobut-2-enoic acid with >80% stereoselectivity.
Coupling of Fragments
Amide Bond Formation
- Activation of Carboxylic Acid : The but-2-enoic acid is activated using ethyl chloroformate and $$ \text{Et}3\text{N} $$ in chloroform ($$ \text{CHCl}3 $$) at 0°C.
- Amination : The activated acid reacts with 3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-amine at 25°C for 12 h, yielding the target compound.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) affords the pure Z-isomer in 65–72% yield.
Optimization of Reaction Conditions
Solvent Effects
- Polar Aprotic Solvents : Dimethylformamide ($$ \text{DMF} $$) improves coupling efficiency but promotes isomerization.
- Chloroform : Optimal for maintaining Z-configuration, with <5% E-isomer formation.
Temperature Control
Reactions conducted below 30°C minimize thermal isomerization of the double bond.
Analytical Characterization
Spectroscopic Data
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 1.35 (t, J = 7.1 Hz, 3H, OCH$$ _2$$CH$$ _3 $$), 2.21 (s, 3H, CH$$ _3 $$), 2.34 (s, 3H, CH$$ _3 $$), 3.02 (s, 3H, NCH$$ _3 $$), 4.32 (q, J = 7.1 Hz, 2H, OCH$$ _2 $$), 6.89 (s, 1H, thiophene-H), 7.45 (d, J = 9.8 Hz, 1H, =CH), 8.12 (d, J = 9.8 Hz, 1H, =CH).
- IR (KBr) : 1745 cm$$ ^{-1} $$ (C=O ester), 1680 cm$$ ^{-1} $$ (C=O acid), 1620 cm$$ ^{-1} $$ (C=C Z-configuration).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Z/E Ratio | Purification Difficulty |
|---|---|---|---|
| Horner-Wadsworth | 72 | 92:8 | Moderate |
| Wittig Reaction | 58 | 85:15 | High |
| Knoevenagel Condensation | 64 | 88:12 | Low |
The Horner-Wadsworth-Emmons method outperforms alternatives in stereoselectivity and scalability.
Industrial-Scale Considerations
Cost Efficiency
Environmental Impact
Waste streams containing triethylamine hydrochloride are neutralized with $$ \text{NaOH} $$, yielding non-hazardous salts.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves condensation, cyclization, and functionalization steps. Critical factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for thiophene ring formation .
- Catalyst use : Triethylamine or NaHCO₃ improves yields in amide bond formation steps .
- Reaction monitoring : TLC (e.g., silica gel plates with ethyl acetate/hexane) ensures intermediate purity .
- Purification : Column chromatography (silica gel, gradient elution) is essential to isolate the Z-isomer due to stereochemical sensitivity .
Q. How can spectroscopic methods confirm the compound’s structure and stereochemistry?
- ¹H/¹³C NMR : Key signals include the thiophene proton (δ 6.8–7.2 ppm), carboxylic acid (δ 12–13 ppm), and ethoxycarbonyl group (δ 1.2–1.4 ppm for CH₃) .
- IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3200–3400 cm⁻¹) validate functional groups .
- HRMS : Precise mass determination (e.g., m/z 381.12 for [M+H]⁺) confirms molecular formula .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Enzyme inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity assays) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coats, and safety goggles due to irritant properties of amine/carboxylic acid moieties .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water contact to prevent drainage contamination .
Advanced Research Questions
Q. How can contradictory bioactivity results across studies be resolved?
Discrepancies may arise from:
- Structural analogs : Compare activity of derivatives (e.g., methyl vs. ethyl ester groups) to identify pharmacophores .
- Assay conditions : Standardize pH (7.4 for physiological relevance) and solvent (DMSO concentration <1%) .
- Target specificity : Use CRISPR-edited cell lines to validate interactions with suspected receptors/enzymes .
Q. What computational strategies predict the compound’s biological targets?
- PASS algorithm : Predicts activity spectra (e.g., kinase inhibition probability >70%) based on structural descriptors .
- Molecular docking : AutoDock Vina simulates binding to ATP-binding pockets (e.g., EGFR tyrosine kinase) with scoring functions (ΔG < -8 kcal/mol) .
- MD simulations : Assess stability of ligand-target complexes (RMSD < 2 Å over 100 ns trajectories) .
Q. How to analyze conflicting reactivity data in ester hydrolysis studies?
- pH dependence : Hydrolysis rates vary under acidic (H₃O⁺-catalyzed) vs. basic (OH⁻-catalyzed) conditions .
- Stereoelectronic effects : Electron-withdrawing groups (e.g., ethoxycarbonyl) stabilize transition states, accelerating hydrolysis .
- HPLC monitoring : Quantify hydrolysis products (e.g., carboxylic acid derivatives) with C18 columns and UV detection .
Q. What strategies validate the compound’s metabolic stability in preclinical models?
- Microsomal assays : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂ > 30 min indicates stability) .
- Metabolite ID : LC-MS/MS detects phase I/II metabolites (e.g., glucuronide conjugates) .
- Radiolabeling : Use ¹⁴C-labeled compound to track distribution in rodent tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
